3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide
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Overview
Description
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE is a complex organic compound with the molecular formula C15H17Cl3F3N3OS and a molecular weight of 450.74 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
industrial synthesis would generally involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different chlorinated or fluorinated derivatives, while substitution reactions could introduce new functional groups .
Scientific Research Applications
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action for 3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-ME-N-(2,2,2-TRICHLORO-1-(2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO)ETHYL)BENZAMIDE
- 3-ME-N-(2,2,2-TRICHLORO-1-(3-(2,5-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE
- 2-ME-N-(2,2,2-TRICHLORO-1-(3-(2,6-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE
Uniqueness
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE is unique due to its specific combination of trichloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C15H17Cl3F3N3OS |
---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[[3-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C15H17Cl3F3N3OS/c1-8(2)6-11(25)23-12(14(16,17)18)24-13(26)22-10-5-3-4-9(7-10)15(19,20)21/h3-5,7-8,12H,6H2,1-2H3,(H,23,25)(H2,22,24,26) |
InChI Key |
SHXFTDRUATVLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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